

Meta-analysis of preclinical studies on Terbium-161 radiopharmaceuticals

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Compound of Interest

Compound Name: **Terbium-161**

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A Comparative Guide to Preclinical Terbium-161 Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of preclinical studies on **Terbium-161** (^{161}Tb) radiopharmaceuticals, offering an objective comparison of their performance with a focus on experimental data. The unique decay properties of ^{161}Tb , which include the emission of β^- particles along with a significant cascade of low-energy conversion and Auger electrons, position it as a promising radionuclide for targeted cancer therapy, potentially offering enhanced efficacy over established therapeutic radionuclides like Lutetium-177 (^{177}Lu).^{[1][2]} This document summarizes key quantitative data, details experimental methodologies, and visualizes essential workflows and mechanisms to support ongoing research and development in this exciting field.

Comparative Data Analysis

The following tables summarize quantitative data from preclinical studies, comparing the performance of various ^{161}Tb -labeled radiopharmaceuticals and their ^{177}Lu -labeled counterparts.

Table 1: Radiolabeling and In Vitro Stability

Radiopharmaceutical	Ligand/Target	Radiolabeling Yield (%)	Radiochemical Purity (%)	In Vitro Stability (72h, %)	Reference
[¹⁶¹ Tb]Tb-PSMA-617	PSMA-617 / PSMA	97.99 ± 2.01	>98	>95	[3]
[¹⁷⁷ Lu]Lu-PSMA-617	PSMA-617 / PSMA	Not Reported	Not Reported	Not Reported	[1]
[¹⁶¹ Tb]Tb-DOTA-LM3	DOTA-LM3 / SSTR	Not Reported	>98	Not Reported	[4]
[¹⁷⁷ Lu]Lu-DOTA-LM3	DOTA-LM3 / SSTR	Not Reported	>98	Not Reported	[4]
[¹⁶¹ Tb]Tb-cm09	cm09 / Folate Receptor	>98	>98	Not Reported	[5]
[¹⁷⁷ Lu]Lu-cm09	cm09 / Folate Receptor	>98	>98	Not Reported	[5]

Table 2: In Vitro Cell Viability (IC50 Values)

Radiopharmaceutical	Cell Line	IC50 (MBq/mL)	Fold Difference (¹⁷⁷ Lu/ ¹⁶¹ Tb)	Reference
[¹⁶¹ Tb]Tb-PSMA-617	PC-3 PIP (PSMA+)	Not Reported	Superior to ¹⁷⁷ Lu	[1]
[¹⁷⁷ Lu]Lu-PSMA-617	PC-3 PIP (PSMA+)	Not Reported	-	[1]
[¹⁶¹ Tb]Tb-DOTA-LM3	AR42J (SSTR+)	Not Reported	102-fold more potent	[4]
[¹⁷⁷ Lu]Lu-DOTA-LM3	AR42J (SSTR+)	Not Reported	-	[4]
[¹⁶¹ Tb]Tb-cm09	KB (FR+)	~0.014	4.5	[6]
[¹⁷⁷ Lu]Lu-cm09	KB (FR+)	~0.063	-	[6]
[¹⁶¹ Tb]Tb-cm09	IGROV-1 (FR+)	~2.53	1.7	[6]
[¹⁷⁷ Lu]Lu-cm09	IGROV-1 (FR+)	~4.52	-	[6]

Table 3: In Vivo Biodistribution in Tumor-Bearing Mice (%ID/g)

Radiopharmaceutical	Tumor Model	Time Point	Tumor Uptake	Kidney Uptake	Liver Uptake	Reference
[¹⁶¹ Tb]Tb-PSMA-617	PC-3 PIP Xenograft	24h	~15	~30	~0.5	[2]
[¹⁷⁷ Lu]Lu-PSMA-617	PC-3 PIP Xenograft	24h	~15	~30	~0.5	[2]
[¹⁶¹ Tb]Tb-cm09	KB Xenograft	24h	23.8 ± 2.5	4.5 ± 0.6	1.2 ± 0.1	[7]
[¹⁷⁷ Lu]Lu-cm09	KB Xenograft	24h	Similar to ¹⁶¹ Tb	Similar to ¹⁶¹ Tb	Similar to ¹⁶¹ Tb	[6]

Table 4: Preclinical Therapeutic Efficacy

Radiopharmaceutical	Tumor Model	Administered Activity (MBq)	Outcome	Reference
[¹⁶¹ Tb]Tb-PSMA-617	PC-3 PIP Xenograft	5.0	Median survival: 36 days	[8]
[¹⁶¹ Tb]Tb-PSMA-617	PC-3 PIP Xenograft	10.0	Median survival: 65 days	[8]
Untreated Control	PC-3 PIP Xenograft	-	Median survival: 19 days	[8]
[¹⁶¹ Tb]Tb-DOTA-LM3	AR42J Xenograft	Not Reported	Significantly more effective in delaying tumor growth than [¹⁷⁷ Lu]Lu-DOTA-LM3	[4]
[¹⁶¹ Tb]Tb-cm09	KB Xenograft	10	More efficient tumor growth reduction than [¹⁷⁷ Lu]Lu-cm09	[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of ¹⁶¹Tb radiopharmaceuticals.

Radiolabeling of [¹⁶¹Tb]Tb-PSMA-617

A novel radiolabeling method for [¹⁶¹Tb]Tb-PSMA-617 has been described.[3] The procedure involves the following steps:

- To a tube containing 50 μ L of ascorbic acid, 1 mL of sodium acetate buffer (labeling buffer) and 185 MBq of [¹⁶¹Tb]TbCl₃ are added.

- The reaction mixture is adjusted to a pH of 4.5 and incubated at 95°C for 10 minutes.
- Following this, 25 µL of PSMA-617 is added to the mixture.
- The final reaction mixture is incubated in a hot pot at 95°C for approximately 25 minutes.
- The mixture is then cooled to room temperature.
- Quality control is performed using radio-TLC and HPLC to determine radiochemical yield and purity.[3]

In Vitro Cell Viability Assay (MTT Assay)

The anti-proliferative effects of ^{161}Tb - and ^{177}Lu -labeled compounds were assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) viability assay.[6]

- Folate receptor-positive KB and IGROV-1 cancer cells are seeded in 96-well plates.
- Cells are exposed to serial dilutions of $[^{161}\text{Tb}]\text{Tb-cm09}$ and $[^{177}\text{Lu}]\text{Lu-cm09}$.
- After a defined incubation period, the medium is replaced with MTT solution, and the cells are incubated to allow for the formation of formazan crystals.
- The formazan crystals are dissolved in a solubilization buffer.
- The absorbance is measured at a specific wavelength using a plate reader to determine cell viability.
- IC₅₀ values, the concentration of radioactivity required to inhibit 50% of cell growth, are calculated.[6]

In Vivo Biodistribution Studies

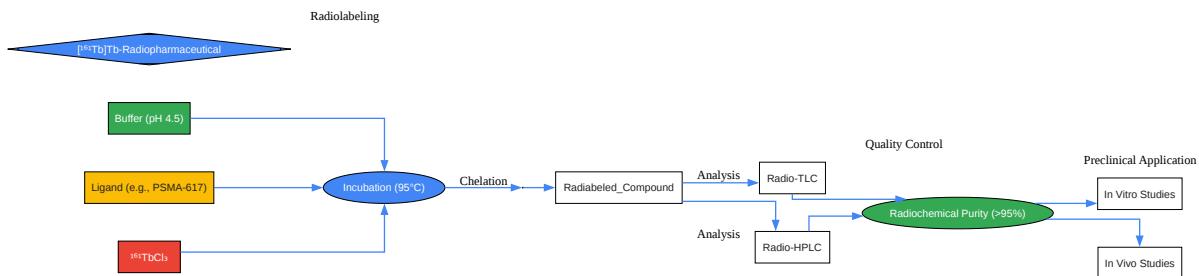
Biodistribution studies are performed in tumor-bearing mice to evaluate the uptake and clearance of the radiopharmaceutical from various organs and the tumor.[9]

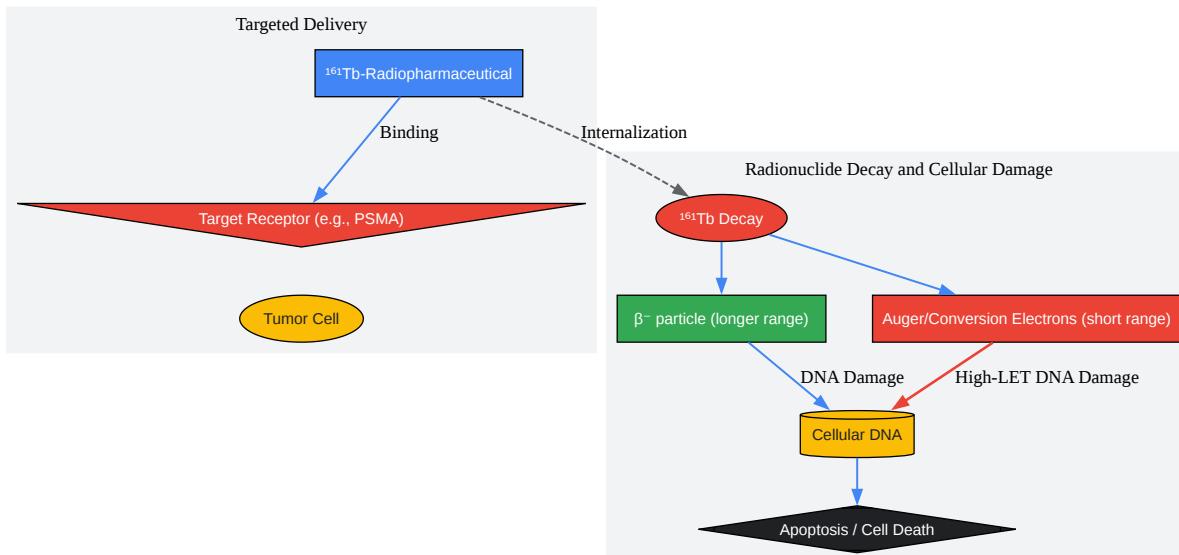
- Tumor-bearing mice (e.g., nude mice with xenografts) are injected intravenously with a defined amount of the radiolabeled compound (e.g., $[^{161}\text{Tb}]\text{Tb-PSMA-617}$).[2]

- At specific time points post-injection (e.g., 4, 24, 48 hours), cohorts of mice are euthanized. [9]
- Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are excised, weighed, and the radioactivity is measured using a gamma counter.
- The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor.[9]

Visualizations

The following diagrams illustrate key concepts and workflows in the preclinical development of **Terbium-161** radiopharmaceuticals.





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